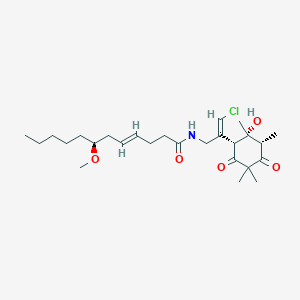
Malyngamide S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malyngamide S is a natural product found in Bursatella leachii with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Malyngamide S
This compound is a compound derived from marine cyanobacteria, particularly from the genus Lyngbya. It belongs to a broader class of malyngamides, which are known for their diverse biological activities. The exploration of this compound has gained interest due to its potential applications in various scientific fields, including pharmacology and environmental science.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies have shown that compounds from the malyngamide series exhibit activity against various pathogens, including bacteria and fungi. For instance, research indicates that malyngamide A and its analogs can inhibit bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogenic bacteria . This suggests that this compound could potentially be used in developing new antimicrobial agents.
Cytotoxic Activity
Research has demonstrated that malyngamides can possess cytotoxic effects against cancer cell lines. This compound has shown moderate cytotoxicity against several human cancer cell lines, including lung and breast cancer cells. For example, one study reported an IC50 value of 8 μM against H-460 human lung cancer cells . This highlights the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action.
Metabolic Regulation
Recent studies have indicated that certain malyngamides can stimulate glucose uptake in muscle cells via the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. Specifically, 6,8-di-O-acetylmalyngamide 2, a close analog of this compound, was shown to enhance glucose metabolism in cultured L6 myotubes . This suggests potential applications in metabolic disorders such as diabetes.
Ecological Applications
Malyngamides serve ecological roles by acting as feeding deterrents for herbivores. Research has shown that juvenile rabbitfish and parrotfish exhibit reduced feeding when exposed to malyngamides from Lyngbya majuscule, indicating their potential use in ecological management to control herbivore populations .
Case Study 1: Antimicrobial Activity
Objective : Evaluate the antimicrobial efficacy of malyngamide derivatives against pathogenic bacteria.
Methodology : Various concentrations of this compound were tested against Escherichia coli and Staphylococcus aureus using agar diffusion methods.
Results : this compound showed significant inhibition zones at concentrations above 10 μM, indicating strong antibacterial properties.
Case Study 2: Cytotoxic Effects on Cancer Cells
Objective : Assess the cytotoxicity of this compound on human cancer cell lines.
Methodology : The MTT assay was conducted on H-460 lung cancer cells and MCF-7 breast cancer cells.
Results : An IC50 value of approximately 8 μM was recorded for H-460 cells, suggesting promising anticancer activity .
Case Study 3: Metabolic Effects
Objective : Investigate the effect of malyngamide analogs on glucose uptake in muscle cells.
Methodology : L6 myotubes were treated with varying concentrations of malyngamide derivatives, and glucose uptake was measured.
Results : The study found enhanced glucose uptake correlated with AMPK activation, indicating potential benefits for metabolic health .
Eigenschaften
Molekularformel |
C26H42ClNO5 |
|---|---|
Molekulargewicht |
484.1 g/mol |
IUPAC-Name |
(E,7S)-N-[(E)-3-chloro-2-[(1R,2R,3S)-2-hydroxy-2,3,5,5-tetramethyl-4,6-dioxocyclohexyl]prop-2-enyl]-7-methoxydodec-4-enamide |
InChI |
InChI=1S/C26H42ClNO5/c1-7-8-10-13-20(33-6)14-11-9-12-15-21(29)28-17-19(16-27)22-24(31)25(3,4)23(30)18(2)26(22,5)32/h9,11,16,18,20,22,32H,7-8,10,12-15,17H2,1-6H3,(H,28,29)/b11-9+,19-16-/t18-,20+,22+,26-/m1/s1 |
InChI-Schlüssel |
YISCQTHSBLSJHQ-JLKVJSSTSA-N |
SMILES |
CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC |
Isomerische SMILES |
CCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@H]1C(=O)C(C(=O)[C@H]([C@@]1(C)O)C)(C)C)OC |
Kanonische SMILES |
CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC |
Synonyme |
malyngamide S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















